molecular formula C14H16N4O B15225231 N-((1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl)imidazo[1,2-a]pyridine-7-carboxamide

N-((1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl)imidazo[1,2-a]pyridine-7-carboxamide

Cat. No.: B15225231
M. Wt: 256.30 g/mol
InChI Key: LVYBKCFMJQLQPT-RYUDHWBXSA-N
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Description

N-((1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl)imidazo[1,2-a]pyridine-7-carboxamide is a complex organic compound featuring a unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and pharmacology. The bicyclic structure, specifically the azabicyclo[2.2.1]heptane moiety, is a key feature that contributes to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl)imidazo[1,2-a]pyridine-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the azabicyclo[2.2.1]heptane ring system through a Diels-Alder reaction, followed by functional group modifications to introduce the imidazo[1,2-a]pyridine moiety. The reaction conditions often require precise control of temperature and pH to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-((1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl)imidazo[1,2-a]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s stability and reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-((1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl)imidazo[1,2-a]pyridine-7-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-((1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl)imidazo[1,2-a]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Similar Compounds

    Epibatidine: A potent acetylcholine nicotinic receptor agonist with a similar azabicyclo[2.2.1]heptane structure.

    Nicotine: Another acetylcholine receptor agonist with a simpler structure but similar biological activity.

    Quinuclidine: A bicyclic amine with structural similarities but different pharmacological properties.

Uniqueness

N-((1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl)imidazo[1,2-a]pyridine-7-carboxamide stands out due to its combination of the azabicyclo[2.2.1]heptane ring and the imidazo[1,2-a]pyridine moiety, which together confer unique biological activity and potential therapeutic applications .

Properties

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

N-[(3R,4S)-1-azabicyclo[2.2.1]heptan-3-yl]imidazo[1,2-a]pyridine-7-carboxamide

InChI

InChI=1S/C14H16N4O/c19-14(16-12-9-17-4-1-11(12)8-17)10-2-5-18-6-3-15-13(18)7-10/h2-3,5-7,11-12H,1,4,8-9H2,(H,16,19)/t11-,12-/m0/s1

InChI Key

LVYBKCFMJQLQPT-RYUDHWBXSA-N

Isomeric SMILES

C1CN2C[C@H]1[C@H](C2)NC(=O)C3=CC4=NC=CN4C=C3

Canonical SMILES

C1CN2CC1C(C2)NC(=O)C3=CC4=NC=CN4C=C3

Origin of Product

United States

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